

# Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis

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## Compound of Interest

Compound Name: 4-Bromo-2-methoxyphenol

Cat. No.: B1221611

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These application notes provide a detailed overview of the utility of **4-Bromo-2-methoxyphenol** as a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of complex molecules, including biaryl compounds, arylamines, and key intermediates for bioactive molecules.

## Overview of Applications

**4-Bromo-2-methoxyphenol**, also known as 4-bromoguaiacol, is a valuable intermediate in the synthesis of a wide range of organic compounds.[1][2] Its utility stems from the presence of three key functional groups: a phenolic hydroxyl group, a methoxy group, and a bromine atom on the aromatic ring. This combination allows for a variety of chemical transformations, making it a crucial starting material in the pharmaceutical, agrochemical, and dyestuff industries.[2]

Key applications include:

- **Cross-Coupling Reactions:** The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. [2]
- **Synthesis of Bioactive Molecules:** It is a precursor in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, it has been utilized in

the synthesis of a key intermediate for the tyrosine kinase inhibitor Bosutinib and in the preparation of novel scyphostatin analogues, which are inhibitors of neutral sphingomyelinase.[1]

- Diels-Alder Reactions: Derivatives of **4-Bromo-2-methoxyphenol** can be converted into masked o-benzoquinones, which can then participate in Diels-Alder reactions to form polyfunctionalized bicyclic systems.[1]

## Palladium-Catalyzed Cross-Coupling Reactions

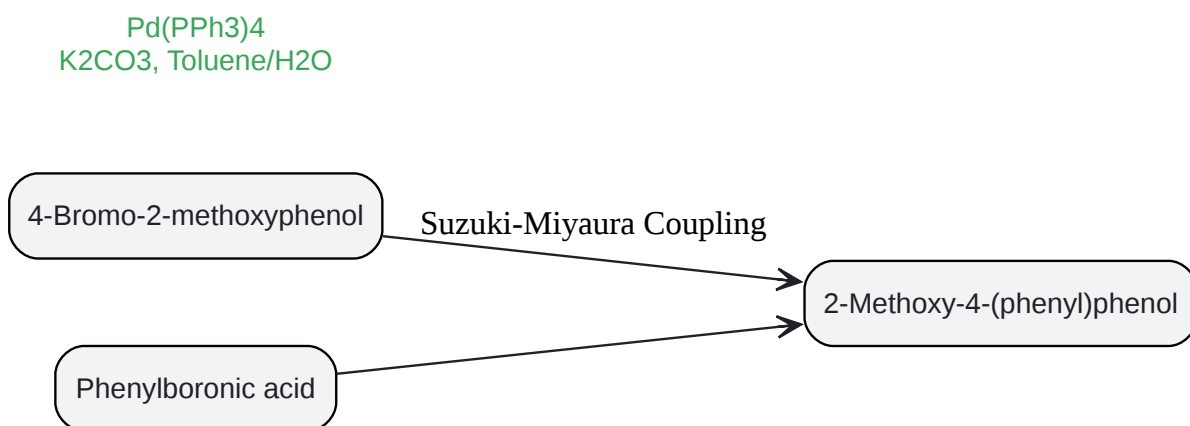
### Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. **4-Bromo-2-methoxyphenol** can be coupled with various boronic acids to yield substituted biphenyls, which are common motifs in biologically active molecules.

Experimental Protocol: Synthesis of 2-Methoxy-4-(phenyl)phenol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.

Reaction Scheme:



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Caption: Suzuki-Miyaura coupling of **4-Bromo-2-methoxyphenol**.

Materials:

- **4-Bromo-2-methoxyphenol**
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a flame-dried round-bottom flask, add **4-Bromo-2-methoxyphenol** (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask.
- Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
- Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methoxy-4-(phenyl)phenol.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Substrates):

Aryl Halide	Boronic Acid	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Bromoacetophenone	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (3)	K <sub>2</sub> CO <sub>3</sub> (2)	Toluene/H <sub>2</sub> O	90	12	95
4-Bromobenzonitrile	4-Methoxyphenylboronic acid	Pd(dppf)Cl <sub>2</sub> (2)	Cs <sub>2</sub> CO <sub>3</sub> (2)	Dioxane/H <sub>2</sub> O	100	8	92
1-Bromo-4-nitrobenzene	3-Tolylboronic acid	Pd <sub>2</sub> (dba) <sub>3</sub> (1.5), SPhos (3)	K <sub>3</sub> PO <sub>4</sub> (2)	Toluene	110	16	98

## Buchwald-Hartwig Amination for the Synthesis of Arylamines

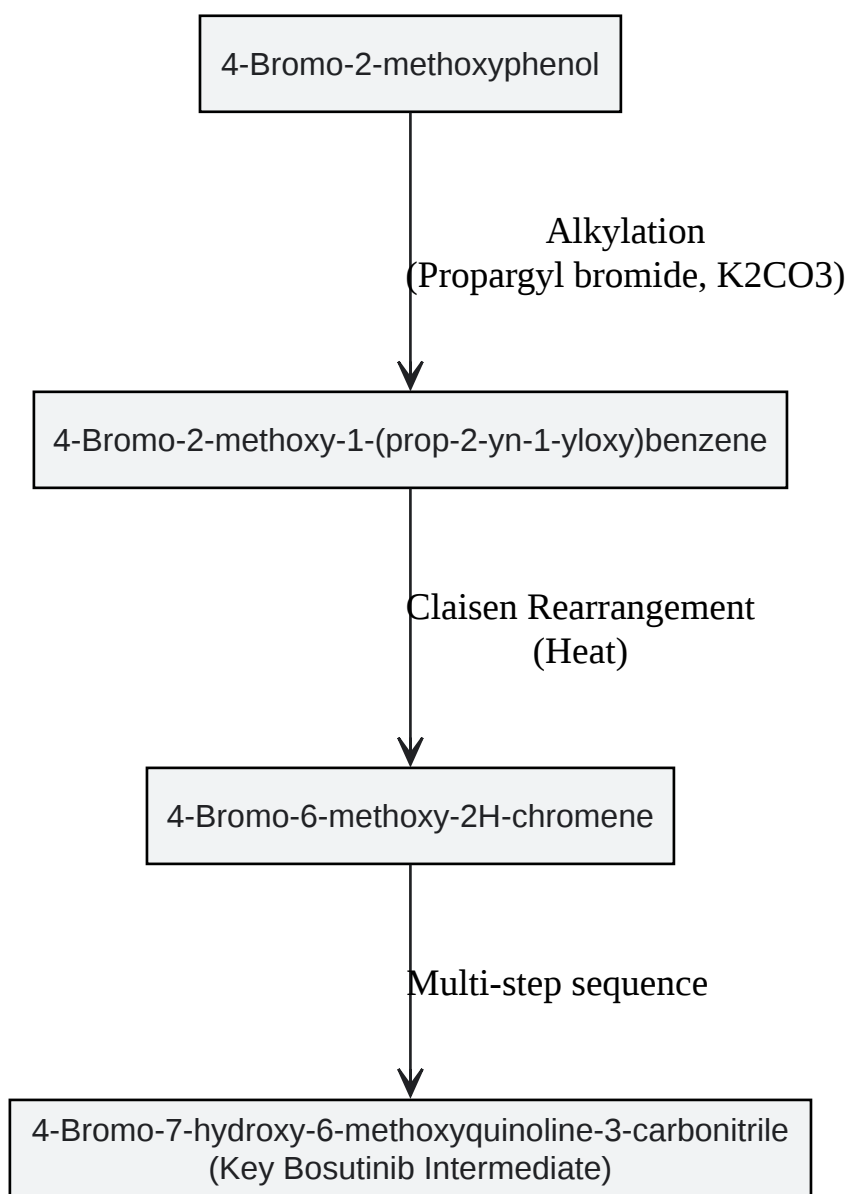
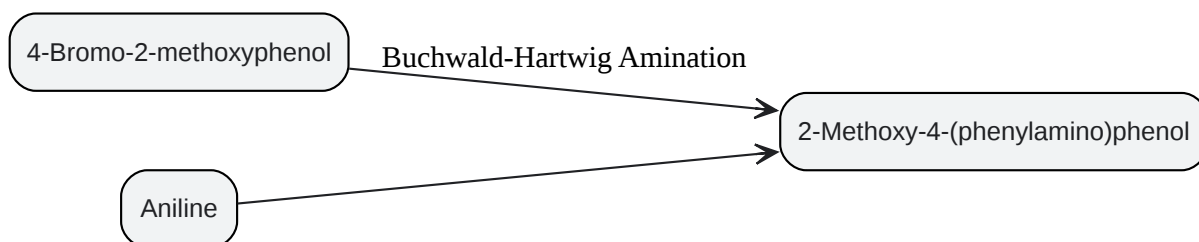
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. **4-Bromo-2-methoxyphenol** can be reacted with a variety of primary and secondary amines to produce N-aryl derivatives.

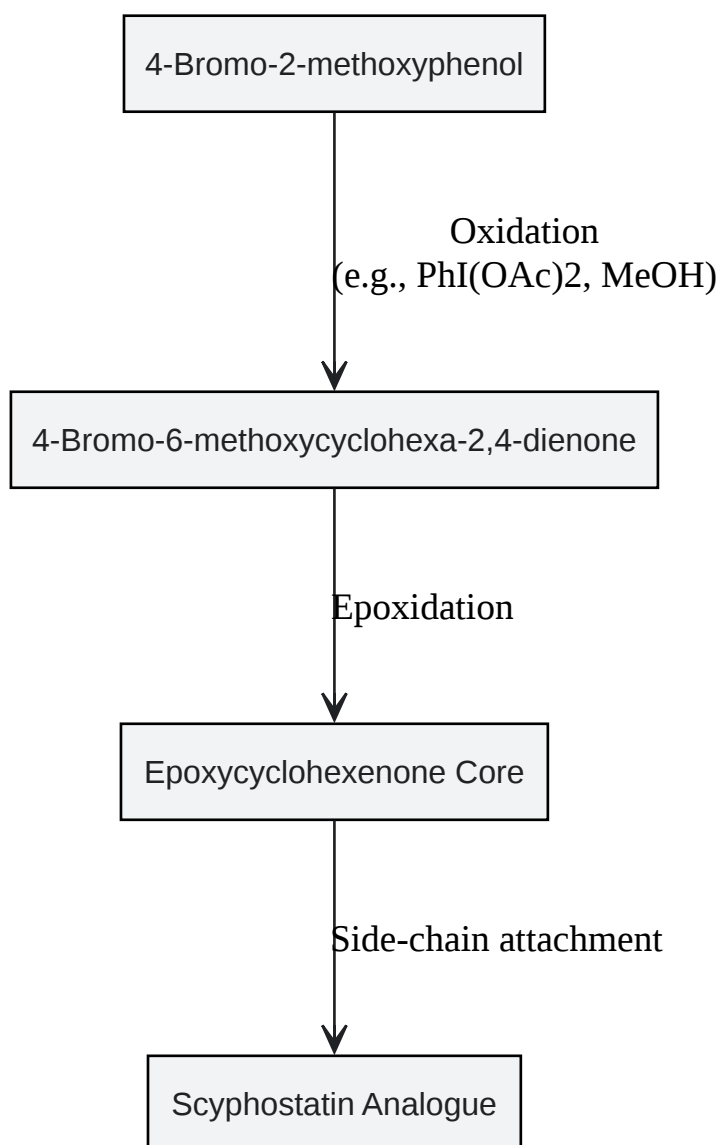
Experimental Protocol: Synthesis of 2-Methoxy-4-(phenylamino)phenol

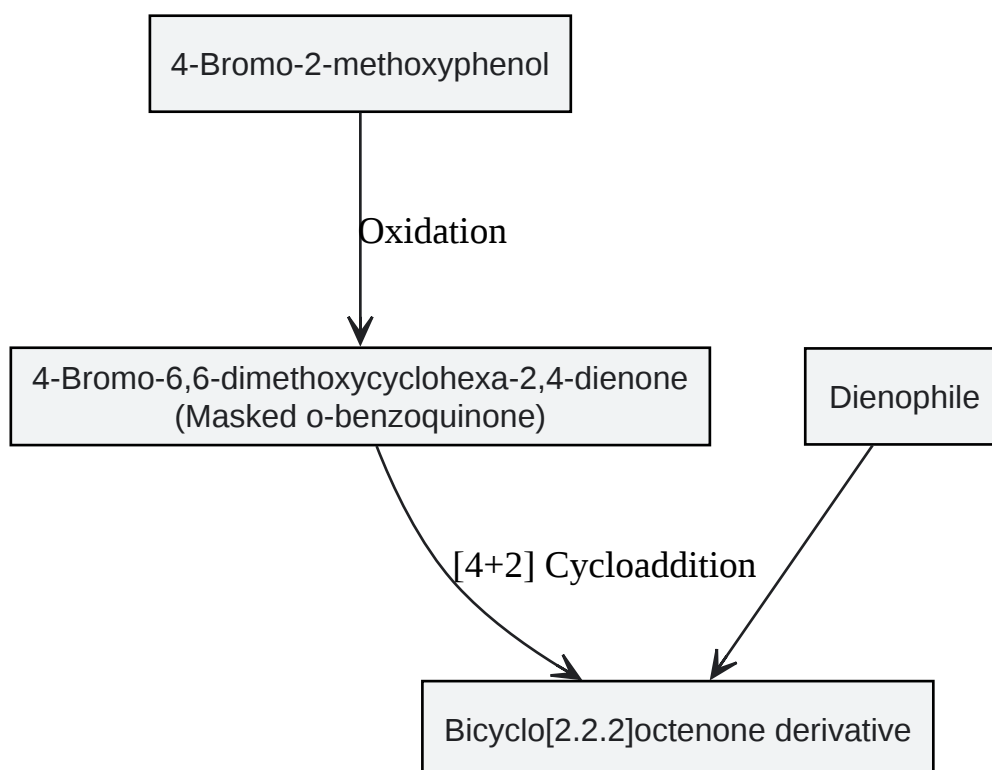
This protocol is a general guideline for the Buchwald-Hartwig amination of aryl bromides.

Reaction Scheme:

Pd2(dba)3 / XPhos  
NaOtBu, Toluene







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## References

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